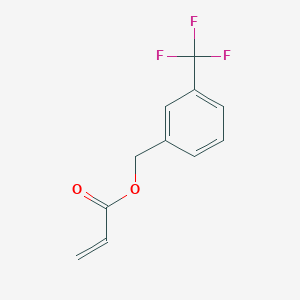

3-(Trifluoromethyl)benzyl acrylate

Descripción general

Descripción

3-(Trifluoromethyl)benzyl acrylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl acrylate moiety. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzyl acrylate typically involves the reaction of 3-(Trifluoromethyl)benzyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:

3-(Trifluoromethyl)benzyl alcohol+Acryloyl chloride→3-(Trifluoromethyl)benzyl acrylate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethyl)benzyl acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The synthesis of 3-(trifluoromethyl)benzyl acrylate can be achieved through several methods, including the palladium-catalyzed Mizoroki-Heck reaction. This method allows for the formation of diverse trifluoromethyl-substituted acrylates, which are valuable intermediates in organic synthesis. The unique properties imparted by the CF₃ group enhance the reactivity and selectivity of these compounds in subsequent chemical transformations, making them useful building blocks in various synthetic pathways .

Pharmaceutical Applications

The incorporation of CF₃ groups in drug design is known to improve pharmacokinetic properties, such as metabolic stability and bioavailability. Research indicates that acrylates like this compound can be utilized in the development of pharmaceuticals that target specific biological pathways. For instance, compounds containing CF₃ groups have been shown to exhibit enhanced activity against certain types of cancer cells .

Case Study: Anticancer Activity

- Compound : this compound derivatives

- Application : Potential anticancer agents

- Findings : Enhanced cell viability inhibition in vitro compared to non-CF₃ substituted analogs.

Materials Science

In materials science, this compound serves as a monomer for producing high-performance polymers. Its incorporation into polymer matrices can significantly alter the mechanical and thermal properties of the resulting materials. For example, studies have shown that polymers synthesized from CF₃-containing acrylates exhibit improved surface wettability and lower friction coefficients, making them suitable for applications in coatings and adhesives .

Table: Properties of Polymers Derived from this compound

| Property | Value | Notes |

|---|---|---|

| Tensile Modulus | Up to 16.35% increase | Compared to traditional polymers |

| Flexural Modulus | Up to 11.63% increase | Enhanced mechanical performance |

| Surface Energy | Reduced | Improved adhesion properties |

Photopolymerization

The photopolymerization of this compound has been explored for its ability to modify surfaces at a molecular level. This process is particularly beneficial in creating bio-composites with enhanced interfacial adhesion between inorganic fibers and organic matrices, such as PEEK (Polyether ether ketone). The resulting composites demonstrate significant improvements in mechanical properties without compromising thermal stability .

Emerging Applications

Recent studies highlight the potential of this compound in the field of functional materials. Its ability to participate in olefin metathesis reactions opens avenues for synthesizing complex molecular architectures that could lead to novel applications in nanotechnology and drug delivery systems .

Mecanismo De Acción

The mechanism by which 3-(Trifluoromethyl)benzyl acrylate exerts its effects is largely influenced by the trifluoromethyl group. This group is highly electronegative, which can affect the electronic distribution within the molecule. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Trifluoromethyl)benzyl chloride

- 3-(Trifluoromethyl)benzyl alcohol

- 3-(Trifluoromethyl)benzyl cyanide

Uniqueness

3-(Trifluoromethyl)benzyl acrylate is unique due to the presence of both the trifluoromethyl group and the acrylate moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds lacking either of these functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, while the acrylate group provides a site for further chemical modifications.

Actividad Biológica

3-(Trifluoromethyl)benzyl acrylate is a compound of significant interest in medicinal chemistry and materials science due to its unique trifluoromethyl group, which imparts distinct biological and chemical properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on a review of the current literature.

Molecular Structure : The compound features a benzyl group substituted with a trifluoromethyl group and an acrylate moiety. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological interactions.

Chemical Formula : C₁₃H₉F₃O₂

Molecular Weight : 256.20 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Trifluoromethyl Group : Utilization of trifluoromethylating agents such as trifluoromethyl iodide.

- Acrylate Formation : Employing methods like the Mizoroki-Heck reaction to couple aryl halides with acrylates.

- Purification : Techniques such as chromatography are used to isolate the final product with high purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of trifluoromethyl-substituted compounds. For instance, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against various pathogens:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 8 | Bacillus mycoides | 4.88 |

| Compound 8 | Escherichia coli | 5.00 |

| Compound 9 | Candida albicans | 6.25 |

These findings suggest that the trifluoromethyl group enhances the activity against these pathogens, potentially through interactions with microbial membranes or enzymes .

Anticancer Activity

The anticancer effects of related compounds have also been investigated. For example, certain derivatives demonstrated significant cytotoxicity against human cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| PACA2 | 22.4 | 52.1 |

| HCT116 | 12.4 | 52.1 |

| HePG2 | 17.6 | 52.1 |

These results indicate that compounds with trifluoromethyl substitutions may be more effective than traditional chemotherapeutics, likely due to their ability to modulate biological pathways involved in tumor growth .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymes and Receptors : The lipophilicity introduced by the trifluoromethyl group allows for better membrane permeability, facilitating interactions with various biological targets.

- Inhibition of Key Pathways : Studies have shown down-regulation of critical genes involved in cancer progression when treated with related compounds, indicating a potential mechanism for anticancer activity .

Case Studies

- Anticancer Screening : A systematic modification study yielded potent glycinamide-based CCR2 antagonists featuring trifluoromethyl groups that blocked calcium mobilization in human monocytes, suggesting a role in immune modulation .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives significantly inhibited bacterial growth, highlighting their potential as novel antimicrobial agents .

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBHXGKXLHUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.